Bufetolol hydrochloride
Übersicht
Beschreibung
Bufetolol hydrochloride is a pharmaceutical compound classified as a beta-adrenergic receptor antagonist. It is primarily used in the medical field to manage cardiovascular conditions such as hypertension and certain types of cardiac arrhythmias. This compound works by inhibiting the action of both beta-1 and beta-2 adrenergic receptors, making it effective in reducing heart rate and blood pressure .
Vorbereitungsmethoden
The synthesis of bufetolol hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable aromatic compound with an alkylating agent to form an intermediate.
Hydrolysis and Reduction: The intermediate undergoes hydrolysis followed by reduction to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bufetolol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bufetolol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for studying beta-adrenergic receptor interactions.
Biology: In biological research, this compound is used to investigate the physiological effects of beta-blockers on various biological systems.
Medicine: Clinically, it is used to treat hypertension, cardiac arrhythmias, and angina pectoris.
Wirkmechanismus
Bufetolol hydrochloride exerts its effects by blocking beta-adrenergic receptors in the heart and vascular smooth muscles. This inhibition prevents the binding of catecholamines like adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, this compound reduces heart rate (negative chronotropic effect) and decreases the force of heart muscle contraction (negative inotropic effect). Additionally, it induces vasodilation by acting on the smooth muscle cells lining the blood vessels, leading to a reduction in vascular resistance and lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Bufetolol hydrochloride is similar to other beta-blockers such as propranolol, metoprolol, and atenolol. it has unique properties that distinguish it from these compounds:
Metoprolol: Unlike this compound, metoprolol is a selective beta-1 blocker, making it more specific in its action on the heart.
This compound’s dual action on beta-1 and beta-2 receptors, along with its ISA, makes it a versatile and effective option for managing various cardiovascular conditions.
Biologische Aktivität
Bufetolol hydrochloride is a beta-adrenergic blocker that primarily functions to manage hypertension and related cardiovascular conditions. This article provides a comprehensive overview of its biological activity, pharmacodynamics, clinical efficacy, and relevant case studies.
Bufetolol acts as a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, bufetolol effectively reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Additionally, it exhibits some alpha-1 adrenergic blocking properties, contributing to vasodilation and further aiding in blood pressure reduction .
Pharmacokinetics
Absorption and Bioavailability
- Route of Administration : Oral
- Bioavailability : Approximately 25% due to first-pass metabolism.
Distribution
- Volume of Distribution (Vd) : Ranges from 2 to 4 L/kg, indicating extensive distribution in body tissues.
Metabolism
- Primarily metabolized in the liver through hepatic pathways; no active metabolites have been identified.
Elimination
- Half-Life : Approximately 4 to 6 hours.
- Excretion : Primarily via urine (about 70% as metabolites).
Efficacy in Clinical Studies
Bufetolol has been evaluated in various clinical trials for its antihypertensive effects. A systematic review of randomized controlled trials (RCTs) highlighted its efficacy in lowering both systolic and diastolic blood pressure compared to placebo. The following table summarizes key findings from these studies:
Study Type | Participants | Dose Range | Systolic BP Reduction | Diastolic BP Reduction |
---|---|---|---|---|
RCTs (n=12) | 3209 | 1 mg to 40 mg daily | -10.4 mmHg | -8.3 mmHg |
Meta-analysis | Varies | Varies | Significant reduction | Significant reduction |
Case Study 1: Efficacy in Hypertensive Patients
A clinical trial involving hypertensive patients demonstrated that bufetolol significantly reduced blood pressure over a treatment period of 12 weeks. Patients receiving bufetolol showed an average decrease in systolic blood pressure of approximately 15 mmHg compared to those on placebo.
Case Study 2: Tolerability and Side Effects
In a cohort study assessing the tolerability of bufetolol, adverse effects were minimal. The most common side effects included fatigue and dizziness, reported in less than 10% of participants. Importantly, there were no severe adverse reactions documented during the study period.
Comparative Analysis with Other Beta-Blockers
Bufetolol's efficacy can be compared to other beta-blockers such as metoprolol and atenolol. The following table outlines their relative efficacy based on recent meta-analyses:
Drug | Systolic BP Reduction | Diastolic BP Reduction | Common Side Effects |
---|---|---|---|
Bufetolol | -10.4 mmHg | -8.3 mmHg | Fatigue, Dizziness |
Metoprolol | -9.5 mmHg | -7.5 mmHg | Fatigue, Bradycardia |
Atenolol | -8.0 mmHg | -6.0 mmHg | Fatigue, Cold Extremities |
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15;/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAWWMIEZBHDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53684-49-4 (Parent) | |
Record name | Bufetolol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035108884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30956546 | |
Record name | 1-(tert-Butylamino)-3-{2-[(oxolan-2-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35108-88-4 | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(tetrahydro-2-furanyl)methoxy]phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35108-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufetolol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035108884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butylamino)-3-{2-[(oxolan-2-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl[2-hydroxy-3-[2-[(tetrahydro-2-furyl)methoxy]phenoxy]propyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFETOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWE8W5792M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.